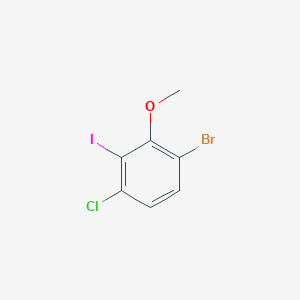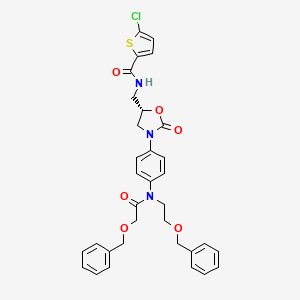
2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is a derivative of Rivaroxaban, a well-known anticoagulant used to prevent and treat blood clots. This compound is characterized by the presence of benzyloxy groups and a diol structure, which may influence its pharmacological properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of hydroxyl groups: The diol structure is protected using suitable protecting groups to prevent unwanted reactions.
Formation of benzyloxy groups: Benzylation of the hydroxyl groups is achieved using benzyl chloride in the presence of a base such as sodium hydride.
Coupling reactions: The protected intermediate is then coupled with the Rivaroxaban core structure using appropriate coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Deprotection: The final step involves the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzyloxy groups can yield benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a biochemical probe.
Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is similar to that of Rivaroxaban. It acts as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .
類似化合物との比較
Similar Compounds
Rivaroxaban: The parent compound, widely used as an anticoagulant.
Apixaban: Another Factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: A direct Factor Xa inhibitor used for the prevention of stroke and systemic embolism.
Uniqueness
2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is unique due to the presence of benzyloxy groups and a diol structure, which may enhance its pharmacokinetic properties and specificity for Factor Xa. These structural modifications could potentially lead to improved efficacy and reduced side effects compared to other similar compounds .
特性
分子式 |
C33H32ClN3O6S |
|---|---|
分子量 |
634.1 g/mol |
IUPAC名 |
5-chloro-N-[[(5S)-2-oxo-3-[4-[(2-phenylmethoxyacetyl)-(2-phenylmethoxyethyl)amino]phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C33H32ClN3O6S/c34-30-16-15-29(44-30)32(39)35-19-28-20-37(33(40)43-28)27-13-11-26(12-14-27)36(17-18-41-21-24-7-3-1-4-8-24)31(38)23-42-22-25-9-5-2-6-10-25/h1-16,28H,17-23H2,(H,35,39)/t28-/m0/s1 |
InChIキー |
IKFJHWNMBITKPN-NDEPHWFRSA-N |
異性体SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CNC(=O)C5=CC=C(S5)Cl |
正規SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CNC(=O)C5=CC=C(S5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


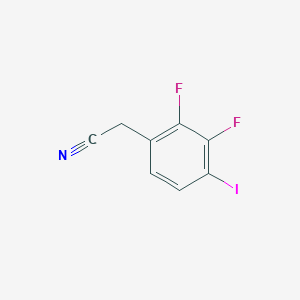
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
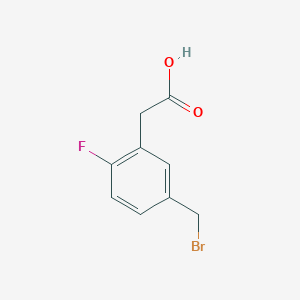
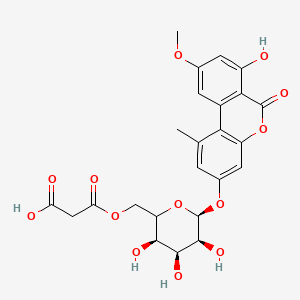
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)

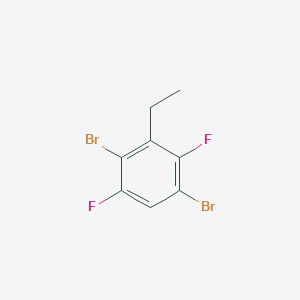
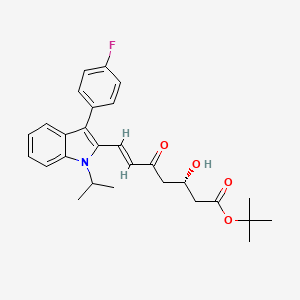
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
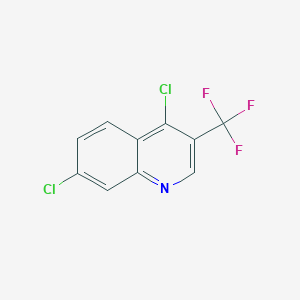

![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
